molecular formula C11H17NO4 B1278404 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid CAS No. 213316-20-2

1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid

Cat. No. B1278404
CAS RN: 213316-20-2
M. Wt: 227.26 g/mol
InChI Key: XAUHKCBBMAAOMD-UHFFFAOYSA-N
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Description

The compound "1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid" is a derivative of amino acids, which are fundamental building blocks of proteins. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect the amino group during peptide synthesis, due to its stability and ease of removal under mild acidic conditions.

Synthesis Analysis

The synthesis of related Boc-protected amino acid derivatives has been explored in several studies. For instance, a scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid was achieved by controlling the stereoselectivity of a cyclopropanation step . Another study successfully synthesized all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, using diastereomeric salt formation or chromatography on a chiral stationary phase for optical resolution . Additionally, an improved synthesis of (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid was described, utilizing milder and more selective conditions .

Molecular Structure Analysis

The molecular structure and conformation of Boc-protected amino acid derivatives are crucial for their reactivity and biological activity. The crystal and molecular structure of a related compound, (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, was determined by X-ray analysis, revealing the Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond . Conformational analysis using molecular mechanics methods indicated multiple low-energy conformations, suggesting flexibility in the molecule's structure .

Chemical Reactions Analysis

The Boc-protected amino acids are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including cyclopropanation, diastereomeric salt formation, and chromatographic separation on chiral stationary phases . The Boc group itself is stable under various conditions but can be removed under mild acidic conditions, which is advantageous in multi-step synthesis processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids are influenced by the presence of the Boc group, which imparts steric bulk and protects the amino functionality. These properties are essential for the compound's solubility, stability, and reactivity in different solvents and under various chemical conditions. While specific data on "1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid" is not provided, related compounds exhibit properties suitable for solid-phase peptide synthesis and have been used as handles in such syntheses .

Scientific Research Applications

Synthesis Improvements

  • An improved synthesis method for a similar compound, (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, was developed from 3-aminobenzoic acid using milder and more selective conditions (Badland et al., 2010).

Enamine Hydrogenation

  • The asymmetric hydrogenation of enamines was applied to synthesize (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, a process involving chiral ferrocenyl ligands (Kubryk & Hansen, 2006).

Polymer Synthesis

  • N-(tert-butoxycarbonyl)-l-alanine-based acetylene monomers were synthesized and polymerized, exploring the properties of the resulting polymers (Gao, Sanda, & Masuda, 2003).

Stereoisomer Synthesis

  • A novel synthesis approach was developed for 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, enabling the production of all four stereoisomers of this unnatural amino acid (Bakonyi et al., 2013).

Enantioselective Synthesis

  • An enantioselective synthesis method for (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid was described, starting from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate (Alonso, Santacana, Rafecas, & Riera, 2005).

Structural Analysis

Pharmaceutical Applications

  • A series of functionalized amino acid derivatives, including compounds similar to the one , were synthesized and evaluated for their potential as anticancer agents (Kumar et al., 2009).

Chemical Modification and Synthesis Techniques

  • Various techniques have been developed for chemical modifications involving tert-butoxycarbonyl groups, essential for the synthesis and handling of such compounds (Harris & Wilson, 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed (H302), may cause skin irritation (H315), may cause serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with it are P261, P305+P351+P338 . These suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-11(8(13)14)6-4-5-7-11/h4-5H,6-7H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUHKCBBMAAOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC=CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442117
Record name 1-[(tert-Butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid

CAS RN

213316-20-2
Record name 1-[(tert-Butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{[(tert-butoxy)carbonyl]amino}cyclopent-3-ene-1-carboxylic acid
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